physicochemical properties of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
physicochemical properties of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
Executive Summary: 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one, also known as 3-isopropyloxindole, is a key heterocyclic building block in modern medicinal chemistry. Its core structure is a valuable scaffold for the development of indole-based therapeutics targeting a wide range of diseases, including those requiring anti-inflammatory, antiviral, and anticancer agents.[1] A thorough understanding of its fundamental physicochemical properties is paramount for its effective use in drug discovery and development, influencing everything from reaction kinetics in synthesis to the pharmacokinetic and pharmacodynamic profiles of its derivatives. This guide provides a comprehensive overview of the known properties of 3-isopropyloxindole and presents a series of validated experimental protocols for the determination of its critical physicochemical parameters, designed for researchers, scientists, and drug development professionals.
Compound Identification and Core Structural Features
3-isopropyloxindole is a derivative of oxindole, featuring an isopropyl group at the C3 position of the 2-oxindole core. This substitution introduces a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-3-isopropyloxindole. The presence and stereochemistry of this group can significantly influence the biological activity of its derivatives by affecting how they interact with chiral protein targets.
1.1 Significance in Medicinal Chemistry The oxindole scaffold is a privileged structure in drug discovery, and the introduction of an isopropyl group at the 3-position provides a lipophilic handle that can be crucial for modulating properties like cell permeability and metabolic stability. This compound serves as a critical intermediate, allowing for further functionalization at the N1-position (the indole nitrogen) or elaboration of the core structure to create complex molecules with potential therapeutic value.[1]
Summary of Physicochemical Properties
| Property | Value / Information | Source |
| IUPAC Name | 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one | - |
| Synonyms | 3-Isopropyloxindole | - |
| CAS Number | 4679-87-2 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO | [1][2] |
| Molecular Weight | 175.23 g/mol | [1] |
| Purity (Commercial) | Typically >95% | [2] |
| Melting Point | Not publicly documented. See Protocol 3.2. | - |
| Boiling Point | Not publicly documented. | - |
| Aqueous Solubility | Not publicly documented. See Protocol 3.3. | - |
| pKa | Not publicly documented. See Protocol 3.4. | - |
| LogP (Octanol/Water) | Not publicly documented. See Protocol 3.5. | - |
Experimental Protocols for Physicochemical Characterization
The following protocols are designed as self-validating systems to ensure the generation of reliable and reproducible data.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Rationale: Before any characterization, establishing the purity of the starting material is critical. HPLC with UV detection is a standard method for quantifying the purity of small organic molecules. A reverse-phase method is chosen as a robust starting point for a compound with moderate polarity like 3-isopropyloxindole.
Methodology:
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System Preparation: Equilibrate an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with the initial mobile phase conditions.
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Standard Preparation: Prepare a stock solution of 3-isopropyloxindole in acetonitrile at 1.0 mg/mL. Create a dilution series (e.g., 100, 50, 25, 10, 1 µg/mL) for linearity assessment.
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water
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Solvent B: 0.1% Formic Acid in Acetonitrile
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Gradient Elution:
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Start at 30% B, hold for 1 minute.
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Ramp to 95% B over 10 minutes.
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Hold at 95% B for 2 minutes.
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Return to 30% B over 1 minute and re-equilibrate for 3 minutes.
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Detection: Monitor at 254 nm and 280 nm, characteristic wavelengths for the indole chromophore.
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Analysis: Inject 10 µL of the 100 µg/mL solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that indicates purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range.
Methodology:
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Sample Preparation: Finely powder a small amount of the dry compound.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary in a calibrated digital melting point apparatus.
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Heating Profile: Use a rapid heating rate (10-15 °C/min) for a coarse measurement. For the precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the coarse melting point, then reduce the rate to 1-2 °C/min.
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Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Thermodynamic Solubility Profiling
Rationale: Solubility is a critical determinant of a drug's bioavailability. This protocol determines the equilibrium solubility in pharmaceutically relevant media.
Methodology:
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Solvent Selection: Prepare vials of key solvents: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), and 0.1 N HCl (simulated gastric fluid).
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Sample Addition: Add an excess amount of 3-isopropyloxindole to each vial (e.g., 5-10 mg to 1 mL of solvent) to create a slurry.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
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Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
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Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile). Quantify the concentration of the dissolved compound using the calibrated HPLC method described in Protocol 3.1.
pKa Determination via Potentiometric Titration
Rationale: The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH. The lactam N-H in the oxindole ring is weakly acidic. This property is crucial for predicting absorption and distribution in the body.
Methodology:
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Sample Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility throughout the titration.
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System Setup: Use a calibrated pH meter and an automated titrator. Maintain an inert atmosphere (e.g., argon or nitrogen) to prevent CO₂ from dissolving and affecting the pH.
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Titration: Titrate the solution with a standardized strong base (e.g., 0.1 N NaOH), recording the pH after each incremental addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, which can be found by analyzing the first derivative of the titration curve.
Lipophilicity (LogP) Determination via Shake-Flask Method
Rationale: The partition coefficient (LogP) between n-octanol and water is the classic measure of lipophilicity, a key predictor of a drug's ability to cross cell membranes.
Methodology:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
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Standard Preparation: Prepare a stock solution of 3-isopropyloxindole in the pre-saturated n-octanol.
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Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated water in a separatory funnel (e.g., a 1:1 volume ratio).
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Equilibration: Shake the funnel vigorously for 15 minutes to allow the compound to partition between the two phases. Let the layers fully separate.
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Quantification: Sample both the aqueous and octanol layers. Quantify the concentration in each phase using the HPLC method (Protocol 3.1).
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Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Physicochemical Characterization Workflow
A systematic approach is essential for the comprehensive characterization of a novel compound or intermediate. The workflow below illustrates the logical progression from initial verification to detailed property measurement.
